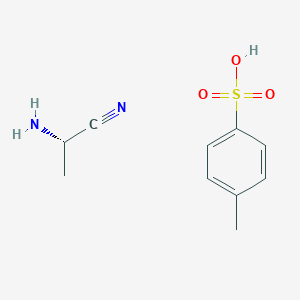

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

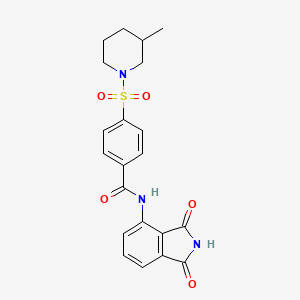

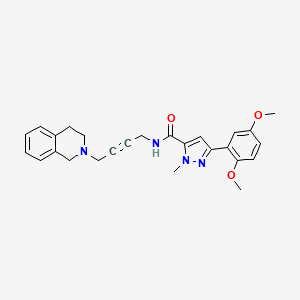

The synthesis of derivatives related to 2-aminomalononitrile 4-methylbenzenesulfonate often involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to the formation of thiazoles and pyrimidines.Molecular Structure Analysis

The molecular structure of related sulfonate salts, such as 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, reveals amine-imine tautomerism and interesting geometric configurations due to the presence of the sulfonate group.Chemical Reactions Analysis

2-Aminomalononitrile 4-methylbenzenesulfonate and its derivatives participate in a range of chemical reactions, such as the formation of 5-amino-2-(alkylamino)-4-cyanothiazoles through the reaction with alkyl and aryl isothiocyanates.Scientific Research Applications

Reaction with Isothiocyanates

- Chemical Synthesis : A study demonstrated that aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to produce 5-amino-2-(alkylamino)-4-cyanothiazoles and 5-amino-2-(arylamino)-4-cyanothiazoles. These compounds can further react with amidines or ortho esters to yield thiazolo[5,4-d]pyrimidines, highlighting its utility in the synthesis of complex heterocyclic compounds (Freeman & Kim, 1991).

Biodegradation of Sulfonate Compounds

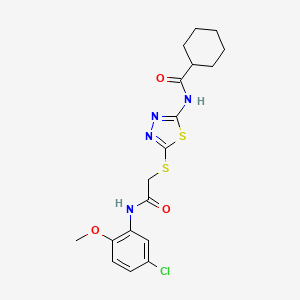

- Environmental Biotechnology : Research on 4-Aminobenzenesulfonate (4-ABS) degradation by a novel Pannonibacter sp. strain W1 isolated from activated sludge indicates its potential for environmental cleanup. This strain can degrade 4-ABS, a representative intermediate of some sulfonated azo dyes, suggesting the applicability of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate derivatives in bioremediation efforts (Wang et al., 2009).

Conductive Polymer Research

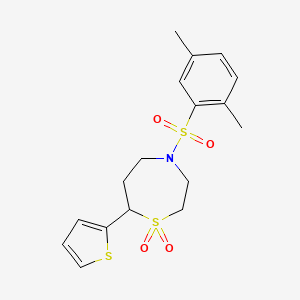

- Material Science : A study on the synthesis and characterization of benzenesulfonate derivatives doped poly(3,4-ethylenedioxythiophene) films shows the impact of dopant anions, like 4-methylbenzenesulfonate, on the physical and chemical properties of conducting polymers. These materials have applications in electrocatalysis, highlighting the role of sulfonate compounds in developing advanced materials for energy conversion and storage (Nie et al., 2014).

Enzymatic Oxidation Studies

- Biochemistry : The degradation of 4-aminobenzenesulfonate via 4-sulfocatechol by a mixed bacterial culture involves a novel type of protocatechuate 3,4-dioxygenase. This enzyme, capable of oxidizing 4-sulfocatechol to 3-sulfomuconate, signifies the biochemical relevance of sulfonate compounds in microbial metabolic pathways (Hammer et al., 1996).

Safety And Hazards

properties

IUPAC Name |

(2S)-2-aminopropanenitrile;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3H,5H2,1H3/t;3-/m.0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZDZHIYWXZSCZ-HVDRVSQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)

![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)